1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride
Overview
Description
1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride, also known as N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, is a compound with the molecular weight of 225.76 . It is also known as 2-Aminotetralin (2-AT) or 1,2,3,4-tetrahydronaphthalen-2-amine (THN), and is a stimulant drug with a chemical structure consisting of a tetralin group combined with an amine .
Molecular Structure Analysis
The IUPAC name for this compound is N-propyl-1,2,3,4-tetrahydro-2-naphthalenamine hydrochloride. Its InChI code is 1S/C13H19N.ClH/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;/h3-6,13-14H,2,7-10H2,1H3;1H .Chemical Reactions Analysis
As a rigid analogue of phenylisobutylamine, 2-AT fully substitutes for d-amphetamine in rat discrimination tests, although at one eighth the potency . It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well .Physical And Chemical Properties Analysis
This compound is a powder at room temperature. Its melting point is between 249-250°C . The molecular weight of this compound is 225.76 .Scientific Research Applications
Stimulant Drug
“1,2,3,4-Tetrahydronaphthalen-2-amine”, also known as “2-Aminotetralin” or “2-AT”, is a stimulant drug . It has a chemical structure consisting of a tetralin group combined with an amine . It is a rigid analogue of phenylisobutylamine and fully substitutes for d-amphetamine in rat discrimination tests, although at one eighth the potency .
Inhibition of Serotonin and Norepinephrine Reuptake
It has been shown to inhibit the reuptake of serotonin and norepinephrine . This means it can increase the levels of these neurotransmitters in the brain, which could potentially be used to treat conditions like depression or anxiety .
Induction of Neurotransmitter Release
“2-AT” likely induces the release of serotonin and norepinephrine as well . This could have implications for its use in treating various neurological and psychiatric disorders .
Dopamine Activity
It is also likely to act on dopamine on account of its full substitution of d-amphetamine in rodent studies . This suggests it could potentially be used in the treatment of conditions like Parkinson’s disease or schizophrenia .
Chiral Amine Derivative
“(S)- (+)-1,2,3,4-Tetrahydro-1-naphthylamine” is used as a chiral amine derivative . It has been used in studies of real-time chiral discrimination of enantiomers . This could be useful in the development of new drugs and therapies .
Kinetic Resolution of Chiral Amines
This compound has also been used in studies of kinetic resolution of chiral amines with ω-transaminase using an enzyme-membrane reactor . This could have applications in the field of biochemistry and pharmaceuticals .
Iodocyclization Reagent
“®-1,2,3,4-Tetrahydro-1-naphthylamine” is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . This could be useful in the synthesis of complex organic molecules .
Preparation of Chiral Phosphine-Aminophosphine Ligands
“1,2,3,4-Tetrahydro-1-naphthylamine” has been used in the preparation of new chiral phosphine-aminophosphine ligands . These ligands could have applications in the field of catalysis .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride, also known as 2-Aminotetralin (2-AT), primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in the regulation of serotonin and norepinephrine levels in the synaptic cleft, thereby modulating neurotransmission.
Mode of Action
2-AT inhibits the reuptake of serotonin and norepinephrine , likely inducing their release as well . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. It is also likely to act on dopamine due to its full substitution of d-amphetamine in rodent studies .
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQOAYUXVCSSQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952176 | |
Record name | 1,2,3,4-Tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1743-01-7, 29730-81-2 | |
Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1743-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1743-01-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminotetralin hydrochloride, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTT4JX9GU8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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